molecular formula C4H7Cl2N3 B2831344 3-Chloro-1-methylpyrazol-4-amine;hydrochloride CAS No. 2503204-41-7

3-Chloro-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B2831344
CAS No.: 2503204-41-7
M. Wt: 168.02
InChI Key: CHEDTDDBNJJBFM-UHFFFAOYSA-N
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Description

“3-Chloro-1H-pyrazol-4-amine” is a chemical compound with the CAS Number: 103286-54-0 . It appears as a yellow to brown solid . The compound is also known as "3-chloro-1-methyl-1H-pyrazol-4-amine hydrochloride" .


Molecular Structure Analysis

The molecular formula of “1-methyl-1H-pyrazol-4-amine hydrochloride” is CHClN, with an average mass of 133.579 Da and a monoisotopic mass of 133.040680 Da . For a more detailed structure, you may need to refer to specific databases or use molecular visualization tools .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazolo[1,5-a]-1,3,5-triazines : Research demonstrates the use of 3-aminopyrazole derivatives in synthesizing certain pyrazolo-[1,5-a]-1,3,5-triazines, highlighting nucleophilic displacement reactions for preparing adenine, hypoxanthine, and xanthine analogs of the pyrazolo-[1,5-a]-1,3,5-triazine ring system. Electrophilic substitution was found to occur at the 8-position of this ring system, indicating a method for functional group modification and potential drug development (Kobe, Robins, & O'Brien, 1974).

  • Amine Electrosynthesis : A study on the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole shows its resemblance to nitrobenzene, leading to the formation of 1-ethyl-4-amino-3-cyanopyrazole and 1-ethyl-4-amino-3-cyano-5-chloropyrazole under different conditions. This work underscores the versatility of electrochemical methods in synthesizing amines from pyrazole derivatives, offering pathways for creating new chemical entities with potential application in drug synthesis and industrial chemistry (Mikhal’chenko et al., 2007).

Biological Activity and Material Science Applications

  • Antimicrobial Activities of Heterocyclic Compounds : The synthesis of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives from 2-arylhydrazononitriles has shown promising antimicrobial activities against a variety of pathogens. This research highlights the potential of pyrazole derivatives as scaffolds for developing novel antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

  • Inhibitory Effects on Corrosion : A study on the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media suggests the utility of pyrazole derivatives in material science, specifically in corrosion inhibition. This application is crucial for extending the lifespan of metals in industrial settings (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Properties

IUPAC Name

3-chloro-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-2-3(6)4(5)7-8;/h2H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDTDDBNJJBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503204-41-7
Record name 3-chloro-1-methyl-1H-pyrazol-4-amine hydrochloride
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